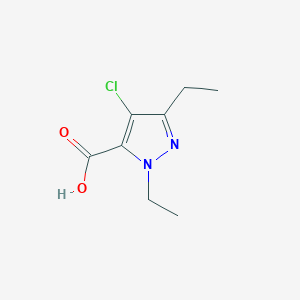

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Description

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a chlorine substituent at position 4 and ethyl groups at positions 1 and 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological and chemical applications, including use as intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-chloro-2,5-diethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5-6(9)7(8(12)13)11(4-2)10-5/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBIQPUHZOZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564100 | |

| Record name | 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-59-7 | |

| Record name | 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole Precursors

The foundational step in synthesizing 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid involves introducing ethyl groups at the 1- and 3-positions of the pyrazole ring. A patented method for analogous compounds (e.g., 1-methyl-3-ethyl derivatives) utilizes 3-ethyl-5-pyrazole carboxylic acid ethyl ester as the starting material. In this process, dimethyl carbonate serves as the methylating agent under basic conditions. To achieve diethyl substitution, diethyl carbonate or ethyl halides (e.g., ethyl iodide) replace dimethyl carbonate, enabling ethyl group incorporation at the 1-position.

Reaction conditions :

-

Base : Potassium carbonate (1–1.5 mol equivalent relative to the pyrazole precursor).

-

Solvent : Polar solvents such as diethylene glycol dimethyl ether improve reaction efficiency.

-

Temperature and pressure : Reactions proceed at 80–120°C under 0.5–1.1 MPa pressure, with higher temperatures favoring faster alkylation.

For example, in a nitrogen-purged reactor, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with diethyl carbonate and potassium carbonate at 120°C for 10–12 hours, yielding 1,3-diethyl-5-pyrazole carboxylic acid ethyl ester.

Chlorination Reactions

Chlorination at the 4-position is achieved using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane. This step follows the alkylation process and requires precise control of temperature and reagent ratios to avoid over-chlorination or side reactions.

Optimized chlorination parameters :

-

Temperature : Initial chlorination at 20–30°C, followed by heating to 50–70°C for 5–7 hours to complete the reaction.

In a representative procedure, 1,3-diethyl-5-pyrazole carboxylic acid ethyl ester is treated with 37% HCl and 35% H₂O₂ in dichloroethane. The mixture is stirred at 25°C for 1.5 hours, heated to 60°C for 6 hours, and then washed with sodium sulfite and sodium carbonate to yield this compound ethyl ester.

The final step involves converting the ethyl ester group at the 5-position to a carboxylic acid. While not explicitly detailed in the cited patents, standard hydrolysis methods apply:

-

Basic hydrolysis : Treatment with aqueous NaOH or KOH under reflux cleaves the ester bond.

-

Acid workup : Neutralization with HCl precipitates the carboxylic acid.

For instance, refluxing this compound ethyl ester with 2M NaOH for 4–6 hours, followed by acidification to pH 2–3, yields the target compound.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Data from analogous syntheses reveal that alkylation efficiency correlates with reaction temperature and pressure. For example:

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Alkylation Temp. | 80–120°C | 120°C | Higher yield at 120°C |

| Pressure | 0.5–1.1 MPa | 0.93 MPa | Maximizes conversion |

| Chlorination Temp. | 50–70°C | 60°C | Balances speed/purity |

Elevated temperatures accelerate alkylation but risk side reactions, necessitating a balance.

Molar Ratios and Catalysts

Critical molar ratios for the alkylation step include:

-

Pyrazole : Diethyl carbonate : K₂CO₃ = 1 : (5–7) : (1–1.5).

Excess diethyl carbonate ensures complete ethylation, while potassium carbonate acts as both a base and catalyst.

Industrial Production Considerations

Scalable synthesis requires:

-

Continuous-flow reactors : To maintain consistent temperature and pressure.

-

Automated purification systems : For removing salts and solvents via filtration and vacuum distillation.

-

Waste minimization : Recycling dichloroethane and unreacted diethyl carbonate reduces costs.

Data Tables: Reaction Parameters and Outcomes

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties :

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is recognized for its potent herbicidal properties, making it an essential component in crop protection products. It effectively controls unwanted plant growth, thereby enhancing crop yield and reducing competition for resources.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 90% | 200 |

| This compound | Pigweed | 85% | 250 |

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals :

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting specific diseases. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study: Anticancer Activity

A study demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity by acting as androgen receptor antagonists. This property is particularly relevant in the treatment of prostate cancer, where the compound has shown to inhibit AR-dependent cell proliferation effectively.

Material Science

Advanced Materials Formulation :

The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials.

Comparative Analysis: Material Properties

| Material Type | Property Enhanced | Mechanism |

|---|---|---|

| Polymers | Durability | Cross-linking |

| Coatings | Resistance to UV | Photostabilization |

Analytical Chemistry

Reagent in Analytical Methods :

this compound functions as a reagent in various analytical techniques. It facilitates the detection and quantification of other compounds, which is vital for quality control across different industries.

Analytical Performance Data

| Method | Detection Limit (µg/mL) | Application Area |

|---|---|---|

| HPLC | 0.5 | Pharmaceutical Analysis |

| GC-MS | 0.2 | Environmental Monitoring |

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives:

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 3a in ) exhibit higher melting points (133–135°C) due to π-π stacking and hydrogen bonding, whereas aliphatic substituents (ethyl, methyl) may lower melting points.

- Synthetic Yields : Amide-linked pyrazoles (e.g., 3a–3p in ) show moderate yields (62–71%), influenced by coupling agents like EDCI/HOBt. In contrast, ester hydrolysis (e.g., ) often achieves higher yields (>80%).

Crystallographic and Stability Considerations

- Crystal Packing : Compounds with aryl groups (e.g., ) exhibit intramolecular O-H⋯O hydrogen bonds and π-π interactions, stabilizing their crystal structures. The diethyl groups in the target compound may disrupt such interactions, leading to less ordered packing.

- Hydrogen Bonding : Carboxylic acid groups in all derivatives enable hydrogen bonding, but bulkier substituents (e.g., ethyl) may reduce solubility in polar solvents compared to methyl analogs .

Research Findings and Limitations

- Data Availability : Melting points and yields for the target compound are unavailable, limiting quantitative comparison. Data from structural analogs (e.g., ) suggest trends but require experimental validation.

Biological Activity

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid (C₈H₁₀ClN₂O₂) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with ethyl groups and a carboxylic acid functionality. Its structural formula is represented as follows:

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, this compound has shown effectiveness against various bacterial strains.

- Anticancer Activity : The compound's potential as an anticancer agent has been explored in multiple studies. Its mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

A study highlighted the antimicrobial effects of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The following table summarizes findings from a study assessing its effects on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 14.65 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.00 | Microtubule destabilization |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells.

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Microtubule Destabilization : It interferes with microtubule assembly, disrupting mitotic processes in rapidly dividing cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A recent investigation found that derivatives with similar structures exhibited promising results against breast cancer cell lines, leading to significant tumor growth inhibition in vivo.

- Antimicrobial Screening : Another study tested various pyrazole derivatives against a panel of fungal pathogens, revealing that certain substitutions enhanced antifungal activity compared to standard treatments.

Q & A

What are the established synthetic routes for 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack reactions . For cyclocondensation, ethyl acetoacetate reacts with hydrazine derivatives (e.g., substituted phenylhydrazines) and dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates, which are hydrolyzed under basic conditions to yield the carboxylic acid . The Vilsmeier-Haack method involves chlorination and formylation of pyrazolones using POCl₃ and DMF, with reaction temperature (60–80°C) and stoichiometric control critical for minimizing side products like dichlorinated by-products . Yields range from 50–75%, depending on substituent steric effects and purification protocols.

How can structural characterization of this compound be systematically performed?

A multi-technique approach is recommended:

- X-ray crystallography resolves the pyrazole core geometry and substituent orientations, with hydrogen-bonding patterns often stabilizing the crystal lattice .

- FTIR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹).

- ¹H/¹³C NMR identifies substituents: ethyl groups show triplet/multiplet patterns (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂), while the pyrazole C-Cl appears at ~140 ppm in ¹³C NMR .

- Mass spectrometry (EI/ESI) verifies molecular weight (e.g., m/z 188.61 for [M+H]⁺) .

What strategies address contradictory spectral data during structural analysis?

Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants or dihedral angles) can arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to detect conformational exchange or DFT calculations (B3LYP/6-31G* level) to model preferred geometries. Cross-validation with HPLC purity assays ensures observed anomalies are not due to impurities .

How can the Vilsmeier-Haack reaction be optimized for higher regioselectivity?

Key parameters include:

- Solvent choice : DMF/POCl₃ mixtures enhance electrophilicity at the 4-position.

- Temperature control : Slow addition at 0–5°C reduces dichlorination side reactions.

- Catalyst screening : K₂CO₃ or NaOAc improves nucleophilic substitution efficiency in downstream aryloxy derivatization .

What functionalization strategies enhance biological activity in pyrazole derivatives?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to improve metabolic stability .

- Carboxylic acid derivatization : Convert to amides or esters for enhanced membrane permeability. For example, coupling with piperidinyl groups modulates receptor affinity .

- Heterocycle fusion : Triazolo-thiadiazine hybrids (via [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine formation) show antitumor activity .

What challenges arise during purification, and how are they mitigated?

- Low solubility : The carboxylic acid form precipitates in aqueous acidic conditions (pH < 4), while the ethyl ester derivative is more soluble in ethanol/chloroform mixtures .

- By-product removal : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates chlorinated by-products. Recrystallization from ethanol/water improves purity (>95%) .

How can computational methods guide derivative design for pharmacokinetic optimization?

- ADMET prediction : Tools like SwissADME assess logP (<3 for oral bioavailability) and P-glycoprotein substrate risks.

- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 or kinase domains) identifies critical hydrogen bonds with the carboxylic acid group .

What experimental protocols evaluate stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, monitoring degradation via HPLC. Carboxylic acids are prone to decarboxylation at pH < 2 .

- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (>150°C typical for solid-state stability) .

How are spectroscopic and crystallographic data reconciled for tautomeric forms?

Pyrazoles exhibit keto-enol tautomerism, which affects NMR shifts. ¹H-¹⁵N HMBC identifies N-H environments, while X-ray definitively assigns the dominant tautomer. For example, enolic forms show downfield-shifted OH protons (δ 12–14 ppm) absent in the keto form .

What advanced applications leverage the compound’s structural features?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.